Lamotrigine-13C3
Overview
Description
Lamotrigine-13C3 is a labeled analogue of lamotrigine, a well-known antiepileptic and mood-stabilizing drug. The incorporation of stable carbon isotopes in this compound makes it particularly useful in analytical research for understanding the compound’s environmental fate, metabolism, and distribution in various systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lamotrigine-13C3 involves the incorporation of carbon-13 isotopes into the lamotrigine molecule. This process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, pressure, and solvents, are optimized to ensure the efficient incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the production process and verify the isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: Lamotrigine-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and interaction with other molecules .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to study the oxidative stability of this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to investigate the reduction potential of the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated products .
Scientific Research Applications
Lamotrigine-13C3 is extensively used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis. Some of its key applications include:
Chemistry: Used in studies involving reaction mechanisms, compound stability, and isotopic labeling.
Biology: Employed in metabolic studies to trace the distribution and breakdown of lamotrigine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lamotrigine.
Industry: Applied in quality control and validation processes for the production of lamotrigine and its derivatives
Mechanism of Action
Lamotrigine-13C3, like its parent compound lamotrigine, likely acts by inhibiting sodium currents through selective binding to inactive sodium channels. This suppression of sodium channels reduces the release of excitatory neurotransmitters, such as glutamate, thereby exerting its anticonvulsant and mood-stabilizing effects . The molecular targets and pathways involved include voltage-sensitive sodium channels and voltage-gated calcium channels in neurons .
Comparison with Similar Compounds
Lamotrigine: The parent compound, used primarily as an antiepileptic and mood stabilizer.
Carbamazepine: Another antiepileptic drug with a similar mechanism of action but different chemical structure.
Uniqueness: Lamotrigine-13C3 is unique due to its isotopic labeling, which allows for detailed analytical studies that are not possible with the unlabeled compound. This makes it invaluable in research settings where precise tracking and quantification are required .
Properties
IUPAC Name |
6-(2,3-dichlorophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i7+1,8+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZRQGJRPPTADH-ULEDQSHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[13C]2=[13C](N=[13C](N=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662050 | |
Record name | 6-(2,3-Dichlorophenyl)(~13~C_3_)-1,2,4-triazine-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-38-4 | |
Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-3,5,6-13C3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2,3-Dichlorophenyl)(~13~C_3_)-1,2,4-triazine-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine-13C3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is Lamotrigine-13C3 used as an internal standard for Lamotrigine quantification in this study []?
A1: this compound serves as an ideal internal standard for Lamotrigine due to their nearly identical chemical behavior during sample preparation and analysis. As an isotope-labeled analog, this compound differs only in the presence of three carbon-13 isotopes. This difference in mass allows the mass spectrometer to distinguish between the two compounds, while their chemical similarities minimize variations in extraction recovery, ionization efficiency, and other analytical factors. By comparing the signal intensity of Lamotrigine to its internal standard, researchers can achieve more accurate and reliable quantification of Lamotrigine in complex biological matrices like blood plasma.
Q2: The study mentions potential isobaric interferences. How does the use of this compound and optimized chromatography conditions address this challenge []?
A2: Isobaric interferences occur when different compounds share the same mass-to-charge ratio (m/z), making it difficult for the mass spectrometer to differentiate them. In the case of Lamotrigine, the study highlights a potential interference from Oxcarbazepine-D4, as they share some common ion pairs (m/z 257.1 > 212.0 and 257.1 > 184.0) [].
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